molecular formula C19H26N4O2S B2583979 3-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-1-(oxan-4-yl)urea CAS No. 2034440-97-4

3-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-1-(oxan-4-yl)urea

Cat. No.: B2583979
CAS No.: 2034440-97-4
M. Wt: 374.5
InChI Key: JKZPUPWJOSAWGK-UHFFFAOYSA-N
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Description

3-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-1-(oxan-4-yl)urea is a complex organic compound that features a benzothiazole ring, a piperidine ring, and an oxane ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-1-(oxan-4-yl)urea typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through a condensation reaction between 2-aminothiophenol and a suitable aldehyde or ketone under acidic conditions.

    Piperidine Ring Formation: The piperidine ring is often formed via a cyclization reaction involving a suitable amine and a dihaloalkane.

    Coupling Reactions: The benzothiazole and piperidine rings are then coupled using a suitable linker, such as a halomethyl group, under basic conditions.

    Urea Formation: The final step involves the reaction of the coupled intermediate with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis, flow chemistry, and the use of catalysts can be employed to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the nitrogen atoms in the piperidine and urea moieties.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halomethyl linker.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, the compound has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of certain bacterial strains and cancer cell lines.

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. It has shown promise in preclinical studies as a treatment for diseases such as tuberculosis and certain types of cancer.

Industry

Industrially, the compound can be used in the development of new materials and as a catalyst in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-1-(oxan-4-yl)urea apart is its unique combination of structural features, which confer a broad range of biological activities and potential applications. The presence of the oxane ring, in particular, adds to its versatility and effectiveness in various chemical and biological contexts.

Properties

IUPAC Name

1-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-3-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2S/c24-18(21-15-7-11-25-12-8-15)20-13-14-5-9-23(10-6-14)19-22-16-3-1-2-4-17(16)26-19/h1-4,14-15H,5-13H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZPUPWJOSAWGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2CCOCC2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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